Indium(III) nitrate hydrate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Indium(III) nitrate hydrate (In(NO₃)₃·xH₂O) is a highly soluble inorganic compound used in advanced material synthesis, including optoelectronic devices, catalysts, and thin-film transistors. Its molecular formula is InN₃O₉, with a molecular weight of 300.83 g/mol (anhydrous basis) and a variable hydration state (typically x = 3–5) . Key properties include:

- Melting Point: ~100°C (decomposes with water loss) .

- Solubility: Freely soluble in water and polar solvents like 2-methoxyethanol .

- Applications: Precursor for indium oxide (In₂O₃) in transparent conductive films, IGZO (In-Ga-Zn-O) semiconductors, and EUV lithography resists .

- Safety: Classified as an oxidizer (UN 1477) with acute toxicity (H272, H302) .

Preparation Methods

Indium(III) nitrate hydrate is typically produced by dissolving indium metal in concentrated nitric acid, followed by evaporation of the solution. The reaction can be represented as follows :

In+4HNO3→In(NO3)3+NO+2H2O

The hydrate first decomposes to a basic salt and then to indium(III) oxide at around 240°C. Industrial production methods may involve the reaction of anhydrous indium(III) chloride with dinitrogen pentoxide .

Chemical Reactions Analysis

Indium(III) nitrate hydrate undergoes various types of chemical reactions, including:

Hydrolysis: Yields indium(III) hydroxide upon hydrolysis.

Reactions with Sodium Tungstate: Forms compounds such as In(OH)WO₄, [In(OH)₂]₂WO₄, NaInWO₄, or In₂(WO₄)₃ depending on the pH.

Common reagents used in these reactions include nitric acid, sodium tungstate, and dinitrogen pentoxide. Major products formed include indium(III) oxide and various indium-based complexes .

Scientific Research Applications

Scientific Research Applications

Indium(III) nitrate hydrate serves as a precursor for various indium compounds and materials. Below are key applications:

Nanoparticle Synthesis

This compound is widely used to synthesize indium oxide (In2O3) nanoparticles through thermal decomposition. These nanoparticles have applications in:

- Catalysis : In2O3 is effective in catalyzing reactions such as the reverse water gas shift (RWGS) and CO₂ conversion reactions .

- Optoelectronics : Used in the fabrication of transparent conductive oxides for displays and solar cells.

Semiconductor Fabrication

The compound is critical in preparing indium-based substrates for semiconductor devices, including:

- Thin Film Transistors (TFTs) : this compound is employed to create thin films that act as active components in TFTs, which are essential for modern electronics .

- Indium Gallium Arsenide (InGaAs) : It is also used in the synthesis of InGaAs thin films on silicon substrates via sol-gel methods, which are crucial for high-speed electronic applications .

Polymer Films

This compound acts as an oxidizing agent in the production of coordinated polymer films. These films are utilized in various applications, including:

- Sensors : Polymer films containing indium compounds can be used in chemical sensors due to their sensitivity to environmental changes .

Case Study 1: Synthesis of Indium Oxide Nanoparticles

A study demonstrated that using this compound as a precursor allowed for the efficient synthesis of In2O3 nanoparticles with controlled size and morphology through thermal decomposition at varying temperatures. The resultant nanoparticles exhibited enhanced catalytic activity for CO oxidation.

| Parameter | Value |

|---|---|

| Precursor | This compound |

| Decomposition Temperature | 600 °C |

| Particle Size | 10-50 nm |

| Catalytic Activity | High |

Case Study 2: Fabrication of Thin Film Transistors

Research involving the use of this compound for TFT fabrication showed significant improvements in electrical performance when compared to traditional methods. The study highlighted the material's role in enhancing charge mobility and reducing leakage currents.

| Parameter | Value |

|---|---|

| Mobility | 15 cm²/V·s |

| On/Off Ratio | >10^6 |

| Substrate Material | Glass |

Mechanism of Action

The mechanism of action of indium(III) nitrate hydrate primarily involves its role as an oxidizing agent. It facilitates the formation of indium oxide nanoparticles and other indium-based compounds through oxidation reactions. The molecular targets and pathways involved include the interaction with reducing agents and the subsequent formation of indium oxide .

Comparison with Similar Compounds

Comparison with Similar Metal Nitrate Hydrates

Physical and Chemical Properties

Key Observations :

- Solubility : All nitrates exhibit high water solubility, facilitating solution-based synthesis (e.g., sol-gel processes) .

- Thermal Stability : Indium(III) nitrate decomposes at lower temperatures (~100°C) compared to Ga (160°C) and Zn (105°C) nitrates, enabling energy-efficient oxide formation .

- Hydration Variability : Hydration states (e.g., x = 3–6) affect molecular weight and decomposition pathways, requiring precise stoichiometric control in synthesis .

Functional Comparisons

Photocatalysis and MOFs

- Copper(II) nitrate hydrate enables MOF-on-MOF architectures (e.g., CuO@In₂O₃), achieving CO₂-to-CO conversion rates of 45.2 µmol/g·h .

- Indium nitrate-derived In₂O₃ exhibits superior charge separation in heterojunctions compared to Sn-based analogues .

EUV Lithography

- This compound outperforms Sn-based resists (e.g., Sn-oxo cages) due to higher EUV absorption cross-sections (In: 5.6 Mb vs. Sn: 5.8 Mb) and carbon-free decomposition to In₂O₃ .

Research Findings and Innovations

- IGZO Optimization: Microwave annealing of In(NO₃)₃·xH₂O-derived films reduces defects, enhancing memristor switching endurance (>10⁴ cycles) .

- EUV Resists : Indium nitrate films achieve 22 nm resolution at 20 mJ/cm² dose, rivaling Sn-based systems .

- Combustion Synthesis: Urea-assisted combustion of In(NO₃)₃·xH₂O yields porous In₂O₃ with 320 m²/g surface area, ideal for gas sensing .

Biological Activity

Indium(III) nitrate hydrate is a compound that has garnered attention in various fields, particularly in biological and pharmaceutical applications. This article presents a comprehensive overview of its biological activity, including relevant data, case studies, and research findings.

This compound can exist in various hydrated forms, with the pentahydrate being the most commonly studied. The compound is produced by dissolving indium metal in concentrated nitric acid, leading to the formation of indium(III) nitrate and water. The structural composition includes octahedral [In(NO3)(H2O)5]²⁺ centers, which are crucial for its interaction with biological systems .

Biological Activity

1. Cytotoxicity Studies

Cytotoxicity assays have been conducted to evaluate the potential therapeutic applications of this compound and its complexes. For instance, studies involving thiosemicarbazone ligands have shown that indium complexes exhibit significant cytotoxic effects against various cancer cell lines. The IC50 values for indium complexes were reported as 50 µM for indium and 65 µM for its coordination compounds, indicating moderate cytotoxicity .

2. Antimicrobial Properties

Research has indicated that indium compounds may possess antimicrobial properties. A study focused on the interaction of indium ions with bacterial membranes suggested that these compounds could disrupt membrane integrity, leading to cell death. This property makes this compound a candidate for further exploration in antimicrobial therapies .

Case Studies

Case Study 1: Indium Nitrate in Cancer Therapy

A notable case study investigated the use of this compound in combination with specific ligands to enhance its anticancer properties. The study found that the coordination of thiosemicarbazones to indium significantly increased the cytotoxicity against human cancer cell lines compared to free indium ions. This suggests that ligand modification can enhance the therapeutic potential of indium compounds .

Case Study 2: Indium Nitrate as an Antimicrobial Agent

Another case study explored the efficacy of this compound against pathogenic bacteria. The results demonstrated that formulations containing indium ions exhibited bactericidal activity, particularly against Gram-positive bacteria. This finding supports the hypothesis that indium compounds could be developed into antimicrobial agents .

Table 1: Summary of Biological Activities

Table 2: Structural Characteristics

| Hydrate Form | Composition | Stability |

|---|---|---|

| Pentahydrate | [In(NO3)(H2O)5]²⁺ | Stable at room temperature |

| Trihydrate | Not structurally verified | Less stable |

Q & A

Basic Research Questions

Q. What are the key physical and chemical properties of indium(III) nitrate hydrate, and how can its hydration state be experimentally determined?

this compound (In(NO₃)₃·xH₂O) has a molecular formula of H₂InN₃O₁₀ and a molecular weight of 318.85 g/mol. Its melting point is reported as 100°C, though this varies depending on hydration state . To determine the hydration state (x), thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are critical. For example, TGA reveals mass loss during heating, where water evaporation and nitrate decomposition occur in distinct stages. DSC identifies endothermic peaks corresponding to these processes (e.g., 74–79°C for water loss, 150–206°C for nitrate decomposition) .

Q. What synthesis methods are recommended for preparing this compound films, and what solvents are optimal?

this compound films are commonly synthesized via sol-gel methods. A standard protocol involves dissolving the salt in 2-methoxyethanol (2-MOE) at 0.1 M concentration with continuous stirring for 1–6 hours, depending on the supplier’s crystal size and solubility . For combustion sol-gel synthesis, adding a fuel (e.g., urea) and oxidizer lowers the thermal decomposition temperature, facilitating oxide formation at reduced energy .

Q. How do relative humidity (RH) and dissolution time influence film morphology and defect density?

RH during spin-coating significantly impacts defect formation. At RH < 29%, dendritic crystals may form, while RH > 46% induces nanoscale "bumps" (aggregated indium nitrate hydrate crystals). Optimal uniformity is achieved at 30–45% RH, where defect density remains low (~0.01 defects/μm²) . Dissolution time also affects defects: overnight dissolution reduces macroscale defects by 4× at RH = 23%, while 1-hour dissolution increases nanoscale roughness (RMS = 1.0 nm vs. 0.8 nm for overnight) .

Advanced Research Questions

Q. How do this compound films from different suppliers (e.g., Sigma-Aldrich vs. ThermoFisher) exhibit divergent properties, and how can these discrepancies be resolved?

Supplier variations impact hydration state and defect profiles. Sigma-Aldrich crystals dissolve faster but retain more water (TGA: 39.8% residual mass vs. ThermoFisher’s 41.1%), leading to higher nanoscale bump density (25% greater) . Extended dissolution times (4–6 hours for ThermoFisher) improve uniformity. Researchers should characterize vendor materials via TGA/DSC and adjust dissolution protocols accordingly.

Q. What mechanisms drive the solubility switch in this compound films under electron beam (E-beam) or EUV exposure?

Exposure to 92-eV E-beam (mimicking EUV photons) triggers decomposition of nitrate (NO₃⁻) and release of water (H₂O) and ammonia (NH₃), as confirmed by operando FTIR and residual gas analysis (RGA). This converts the film into insoluble indium oxide (In₂O₃), enabling negative-tone lithography. Sensitivity is ~226 μC/cm², comparable to state-of-the-art tin-oxo resists .

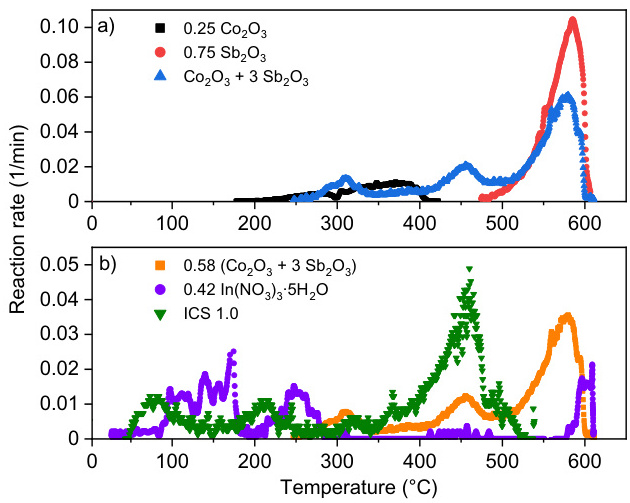

Q. How can thermal decomposition pathways of this compound be optimized for oxide formation in sol-gel processes?

Thermal decomposition occurs in three stages:

- Stage 1 (50–150°C): Loss of bound water.

- Stage 2 (150–250°C): Nitrate decomposition to HNO₃ and H₂O.

- Stage 3 (>250°C): Condensation of In-OH to In₂O₃ . Combustion sol-gel methods (e.g., adding urea) reduce decomposition temperatures by 50–100°C, enabling low-energy oxide synthesis .

Q. What analytical techniques are most effective for resolving contradictions in defect characterization across studies?

- Macroscale defects: Optical microscopy quantifies visible defects (>1 μm).

- Nanoscale defects: Atomic force microscopy (AFM) resolves bumps (height: 5–20 nm, diameter: 50–200 nm) and measures roughness (RMS < 1 nm for optimal films) .

- Chemical composition: Operando FTIR tracks nitrate and water loss during exposure, while X-ray photoelectron spectroscopy (XPS) confirms oxide formation .

Q. Methodological Considerations

- Controlled environment: Use humidity-controlled chambers (30–45% RH) during spin-coating to minimize defects .

- Vendor-specific protocols: Adjust dissolution times (1–6 hours) and validate via TGA/DSC to account for hydration state variations .

- Exposure calibration: Calibrate E-beam doses using Faraday cups and validate with RGA to ensure reproducible solubility switching .

Properties

CAS No. |

13465-14-0 |

|---|---|

Molecular Formula |

H3InNO4 |

Molecular Weight |

195.85 g/mol |

IUPAC Name |

indium(3+);trinitrate;hydrate |

InChI |

InChI=1S/In.HNO3.H2O/c;2-1(3)4;/h;(H,2,3,4);1H2 |

InChI Key |

IVULQSOWZDLIPB-UHFFFAOYSA-N |

SMILES |

[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].O.[In+3] |

Canonical SMILES |

[N+](=O)(O)[O-].O.[In] |

Key on ui other cas no. |

13465-14-0 |

Pictograms |

Oxidizer; Irritant |

Related CAS |

13770-61-1 (Parent) |

Synonyms |

indium (III) nitrate indium nitrate indium nitrate hydrate |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.